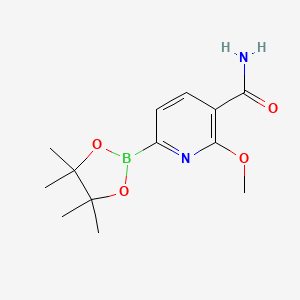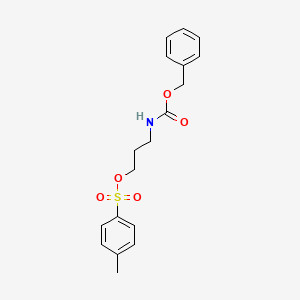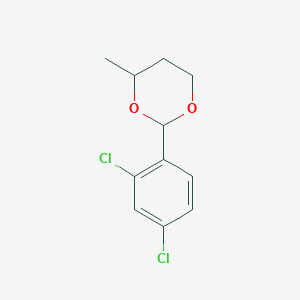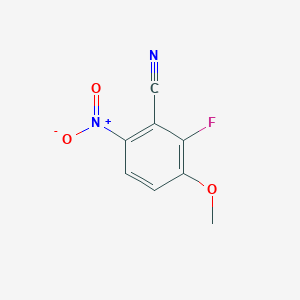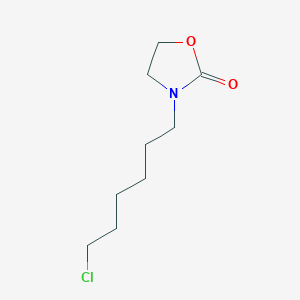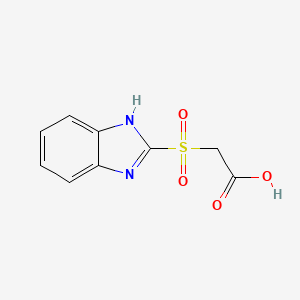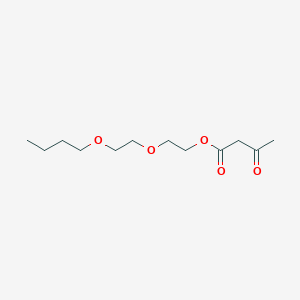
1-(Trichloromethyldisulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trichloromethyldisulfanyl)butane is an organic compound with the molecular formula C5H9Cl3S2. It contains a total of 18 bonds, including 9 non-hydrogen bonds, 4 rotatable bonds, and 1 disulfide bond . This compound is characterized by the presence of a trichloromethyldisulfanyl group attached to a butane chain.
Preparation Methods
The synthesis of 1-(Trichloromethyldisulfanyl)butane can be achieved through various synthetic routes. One common method involves the reaction of butyl mercaptan with trichloromethyl disulfide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
1-(Trichloromethyldisulfanyl)butane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the disulfide bond to thiols or other reduced sulfur-containing compounds.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Trichloromethyldisulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting disulfide bond formation and reduction.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1-(Trichloromethyldisulfanyl)butane exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function. This mechanism is important in various biochemical pathways and processes.
Comparison with Similar Compounds
1-(Trichloromethyldisulfanyl)butane can be compared to other disulfide-containing compounds, such as:
Dimethyl disulfide: Similar in containing a disulfide bond but differs in having methyl groups instead of a butane chain.
Diethyl disulfide: Contains ethyl groups instead of a butane chain.
Dibutyl disulfide: Similar in having a butane chain but lacks the trichloromethyl group.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other disulfide compounds.
Properties
CAS No. |
52739-91-0 |
|---|---|
Molecular Formula |
C5H9Cl3S2 |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
1-(trichloromethyldisulfanyl)butane |
InChI |
InChI=1S/C5H9Cl3S2/c1-2-3-4-9-10-5(6,7)8/h2-4H2,1H3 |
InChI Key |
SCHLSKVLMDSCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


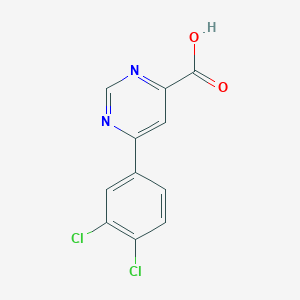
![6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine](/img/structure/B13990956.png)
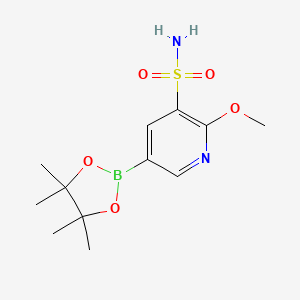
![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
